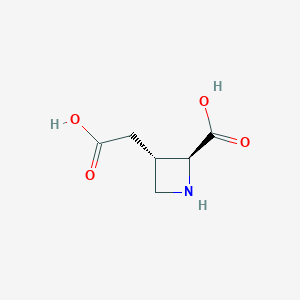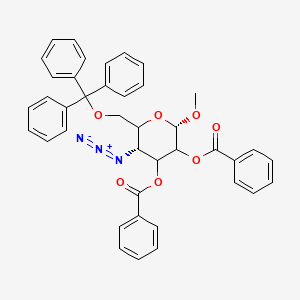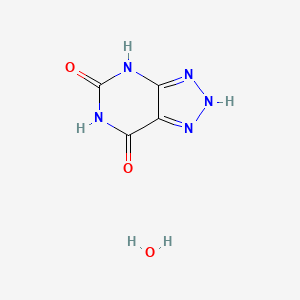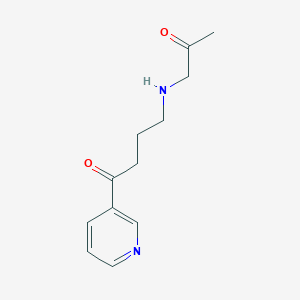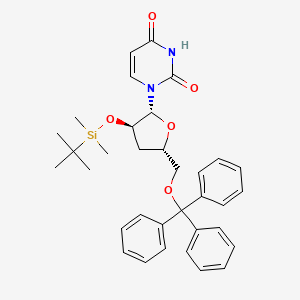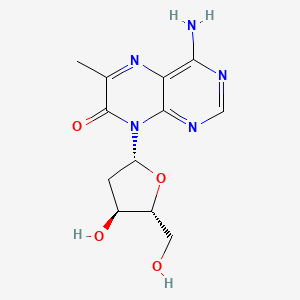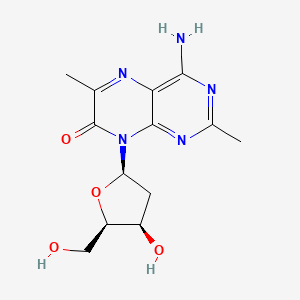
N-Biotinyl-N'-maleimido-ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Biotinyl-N'-maleimido-ethylenediamine (NBE) is a biotinylation reagent that has been used in a variety of scientific research applications. It is a versatile reagent that can be used to modify proteins and other biomolecules for a variety of purposes. NBE is a derivative of ethylenediamine, which is a common building block in organic chemistry. The addition of the biotin group to the ethylenediamine backbone allows for the modification of proteins and other biomolecules, allowing for a variety of applications.
Applications De Recherche Scientifique
Thiol-Specific Biotinylation of Proteins
3-(N-Maleimido-propionyl)biocytin is synthesized for specific labeling of proteins through their native or artificially induced sulfhydryl groups. This reagent, combined with avidin or streptavidin-conjugated markers, serves as a universal probe for detecting protein SH groups with high sensitivity and specificity. Its long spacer enhances the adsorption of biotinylated proteins, making it ideal for applications such as histochemical probes (Bayer, Zalis, & Wilchek, 1985).
Preparation of Biotin-Labeled Nucleic Acids
A novel method involves the transamination of cytosine residues in polynucleotides, followed by reaction with biotinyl-e-aminocaproic acid, to prepare biotin-labeled nucleic acids for nonisotopic hybridization. This approach is simpler and less expensive, offering advantages like specificity for unpaired cytosine residues, which could selectively label specific regions of double-stranded nucleic acids (Viscidi, Connelly, & Yolken, 1986).
Drug Delivery and Mucoadhesion
Thiol-functionalized polymeric micelles, prepared using an asymmetric copolymer with a thiol group, demonstrate improved mucoadhesion and the ability to form stimuli-responsive micellar networks. These features are valuable for drug delivery systems that require targeted interaction and controlled release (Dufresne, Gauthier, & Leroux, 2005).
Synthesis of Maleimido Acids and Peptides
N-Alkoxycarbonylmaleimides are utilized to convert amino acids into maleimido acids, which are further activated for peptide synthesis. This strategy enables the creation of peptides carrying maleimide groups, useful for constructing a wide range of biochemical conjugates (Keller & Rudinger, 1975).
Conjugation of Proteins with Polymers
Heterotelechelic polymers, synthesized for site-specific binding to two different proteins, employ biotin and maleimide functionalities. This allows for the creation of bioconjugates, demonstrating the utility of biotin-maleimide in constructing multifunctional polymer-protein conjugates (Heredia, Grover, Tao, & Maynard, 2009).
Mécanisme D'action
Target of Action
N-Biotinyl-N’-maleimido-ethylenediamine is a chemical compound used in proteomics research . It is primarily used as a reagent for biotinylation, a process that involves the attachment of biotin to various substrates . The primary targets of this compound are therefore the substrates that are intended to be biotinylated.
Mode of Action
The compound works by binding to various substrates, allowing them to be identified and quantified through biotin-binding fluorescence labeling . The maleimide group in the compound reacts with thiol groups (-SH) on the target proteins, forming a stable thioether bond. This allows the biotin moiety to be attached to the protein, enabling its detection and quantification.
Result of Action
The result of the action of N-Biotinyl-N’-maleimido-ethylenediamine is the successful biotinylation of target proteins. This allows for their detection and quantification, providing valuable information about their abundance and role in various biochemical pathways .
Action Environment
The action of N-Biotinyl-N’-maleimido-ethylenediamine can be influenced by various environmental factors. For example, the efficiency of biotinylation can be affected by the pH and temperature of the reaction environment. Additionally, the compound’s stability may be affected by factors such as light and heat .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c21-12(17-7-8-20-13(22)5-6-14(20)23)4-2-1-3-11-15-10(9-25-11)18-16(24)19-15/h5-6,10-11,15H,1-4,7-9H2,(H,17,21)(H2,18,19,24)/t10-,11-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCTWTNIHLTHBX-PGUXBMHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinyl-N'-maleimido-ethylenediamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

